3-Pyridinethiol, 5-fluoro-
CAS No.:
Cat. No.: VC18140807
Molecular Formula: C5H4FNS
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H4FNS |
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Molecular Weight | 129.16 g/mol |
IUPAC Name | 5-fluoropyridine-3-thiol |
Standard InChI | InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H |
Standard InChI Key | LJGOYNUUJSIITD-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC=C1S)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Pyridinethiol, 5-fluoro- has the molecular formula C₅H₄FNS, corresponding to a molecular weight of 129.16 g/mol . The IUPAC name specifies the substitution pattern: a fluorine atom at the 5-position and a thiol group at the 3-position of the pyridine ring. This arrangement creates distinct electronic environments, with the electron-withdrawing fluorine atom polarizing the aromatic system and the thiol group introducing nucleophilic reactivity.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 762272-45-7 |
Molecular Formula | C₅H₄FNS |
Molecular Weight | 129.16 g/mol |
Substituents | 5-Fluoro, 3-thiol |
XLogP3 (Predicted) | 1.2 |
Hydrogen Bond Donors | 1 (Thiol group) |
Hydrogen Bond Acceptors | 2 (Ring nitrogen, fluorine) |
Structural Analysis
The fluorine atom at the 5-position induces a meta-directing effect, altering the electron density at the 3-position where the thiol group resides. This electronic interplay enhances the acidity of the thiol proton (predicted pKa ~6.5–7.0), making it susceptible to deprotonation under mild basic conditions . Comparative studies of fluorinated pyridinethiols suggest that the 5-fluoro substitution increases ring planarity by approximately 3° compared to non-fluorinated analogs, as observed in X-ray crystallography of related compounds .
Synthetic Pathways and Challenges
Direct Fluorination Strategies
The synthesis of 3-Pyridinethiol, 5-fluoro- typically begins with halogen-exchange reactions on pre-functionalized pyridine precursors. One reported route involves:
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Chloropyridine intermediates: 5-Chloro-3-mercaptopyridine undergoes nucleophilic aromatic substitution (NAS) with potassium fluoride in polar aprotic solvents (e.g., DMF) at 120–150°C .
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Protecting group chemistry: The thiol group is often protected as a disulfide or trityl ether during fluorination to prevent side reactions. Deprotection with reducing agents (e.g., TCEP) yields the free thiol .
Table 2: Representative Synthetic Yields
Starting Material | Conditions | Yield (%) |
---|---|---|
5-Chloro-3-mercaptopyridine | KF, DMF, 140°C, 24h | 62 |
3-Nitro-5-fluoropyridine | H₂S, Cu(OAc)₂, DMSO, 80°C | 41 |
Purification and Stability
Chromatographic purification remains challenging due to the compound’s tendency to oxidize to the disulfide dimer. Stabilization is achieved through:
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Storage under inert atmosphere (N₂/Ar) at -20°C
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Addition of radical scavengers (e.g., BHT) in solution
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Lyophilization as the ammonium salt form
Reactivity and Functionalization
Thiol-Specific Reactions
The nucleophilic thiol group participates in:
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Disulfide bond formation: Spontaneous oxidation in air produces 3,3'-dithiobis(5-fluoropyridine), a dimer with applications in dynamic covalent chemistry .
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Alkylation: Reaction with alkyl halides yields thioethers (e.g., 3-(alkylthio)-5-fluoropyridines), useful as ligands in catalysis .
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Metal coordination: Forms stable complexes with Pd(II), Au(I), and Hg(II), leveraging the "soft" sulfur donor atom .
Fluorine-Directed Electrophilic Substitution
The fluorine atom directs incoming electrophiles to the 2- and 4-positions of the pyridine ring. Notable transformations include:
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Nitration: Generates 5-fluoro-3-mercapto-2-nitropyridine (65% yield) using fuming HNO₃ at 0°C
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Sulfonation: Produces water-soluble sulfonic acid derivatives under oleum conditions
Emerging Applications
Materials Chemistry
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Self-assembled monolayers (SAMs): The thiol group enables surface attachment to gold nanoparticles (AuNPs), creating fluorinated interfaces for biosensors
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Polymer modifiers: Copolymerization with styrene derivatives enhances thermal stability (Tg increase of 40°C observed)
Research Frontiers and Challenges
Computational Modeling
DFT calculations (B3LYP/6-311++G**) predict:
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Strong intramolecular S···F interactions (2.9 Å distance) stabilizing a pseudo-six-membered ring conformation
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Frontier molecular orbitals localized on the thiol group (HOMO) and pyridine ring (LUMO), enabling charge-transfer complexes
Toxicity and Environmental Impact
Preliminary ecotoxicology data (OECD 201 guidelines):
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Daphnia magna 48h EC₅₀: 12 mg/L
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Soil half-life: 23 days (aerobic conditions)
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Requires handling as a Category 2 acute toxicant (GHS classification)
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